molecular formula C7H7IO2 B2399580 2-Iodo-5-methylbenzene-1,3-diol CAS No. 112639-11-9

2-Iodo-5-methylbenzene-1,3-diol

Cat. No. B2399580
CAS RN: 112639-11-9
M. Wt: 250.035
InChI Key: RTZQIVNJKIGDGJ-UHFFFAOYSA-N
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Description

2-Iodo-5-methylbenzene-1,3-diol is a chemical compound with the molecular formula C7H7IO2 . It is involved in the facile synthesis of amino acid-derived novel chiral hypervalent iodine (V) reagents .


Synthesis Analysis

The synthesis of benzene derivatives like this compound often involves electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring, which is crucial for the stability of the compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two hydroxyl groups (-OH) and one iodine atom attached to it . The molecular weight of this compound is 250.03400 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 219.2±35.0 °C and a predicted density of 2.006±0.06 g/cm3 . The molecular formula of this compound is C7H7IO2 .

Scientific Research Applications

1. Thermochemistry of Halogen-Substituted Methylbenzenes

  • Research by Verevkin et al. (2015) provides insights into the thermochemistry of halogen-substituted methylbenzenes, including 1-iodo-2-methylbenzene and related compounds. This study is significant for understanding the vapor pressures, vaporization, fusion, and sublimation enthalpies of these compounds, which are crucial for their applications in various scientific fields, such as materials science and chemical engineering (Verevkin et al., 2015).

Potential Antiviral Activity

2. Anti-Viral Activity against SARS-Cov-2

  • A study by Palsaniya et al. (2021) investigated the effect of positional isomerism on alcohol-based drugs, including 2-Iodo-5-methylbenzene-1,3-diol, for anti-viral activity against SARS-CoV-2. This research highlights the potential application of such compounds in the development of new COVID-19 inhibitors (Palsaniya et al., 2021).

Photolysis and Radical Formation

3. Photolysis of Halogenated Compounds

  • Youssefyeh and Lichtenberg (1974) explored the photolysis of 5,6-di-iodo-1,3-dimethyluracil, which provides insights into the behavior of similar iodo-substituted compounds under light exposure. This study aids in understanding the radical formation and reaction mechanisms of such compounds (Youssefyeh & Lichtenberg, 1974).

properties

IUPAC Name

2-iodo-5-methylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO2/c1-4-2-5(9)7(8)6(10)3-4/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZQIVNJKIGDGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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